Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate
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Description
Scientific Research Applications
Synthesis and Photophysical Properties
The synthesis and investigation of related compounds, such as Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, demonstrate the unique luminescence properties these molecules can possess. Such compounds have been found to exhibit deep blue luminescence with enhanced quantum yield in specific solvents, indicating potential applications in photophysical studies and materials science (Soyeon Kim et al., 2021).
Liquid Crystalline Properties
Research into the liquid crystalline properties of compounds structurally related to Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate, such as the study of Schiff base-ester central linkage involving disubstituted naphthalene ring systems, has shown that these compounds can exhibit mesomorphic behaviors. This includes enantiotropic nematic and smectic phases, which are critical for the development of liquid crystal displays and other optoelectronic devices (B.T. Thaker et al., 2012).
Fluorophore Properties
The study of environment-sensitive fluorophores, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, related to this compound, showcases the potential of such compounds in developing fluorescent sensors. These materials exhibit significant fluorescence in protic environments, suggesting applications in sensing technologies and fluorescence microscopy (S. Uchiyama et al., 2006).
Environmental and Analytical Applications
Compounds with structures similar to this compound have been explored for their utility in environmental remediation and analytical chemistry. For instance, the photoassisted Fenton reaction utilizing metolachlor and methyl parathion demonstrates the capacity for complete mineralization of these compounds in water, offering a potential pathway for the treatment of contaminated water sources (J. Pignatello & Yunfu. Sun, 1995).
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15(18)10-5-7-11(8-6-10)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAVNGMCFZQNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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